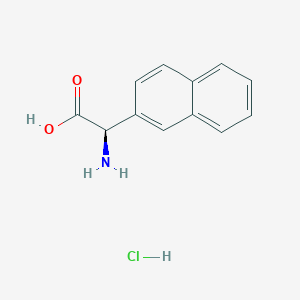
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C13H13NO2.ClH . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a white to off-white powder or crystals . It is stored in a refrigerator . The molecular weight of the compound is 251.71 .Aplicaciones Científicas De Investigación
Fluorescence Derivatisation of Amino Acids
"(R)-2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride" has been explored for its potential in fluorescence derivatisation of amino acids. The research by Frade et al. (2007) discusses the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to evaluate its applicability as a fluorescent derivatising reagent. This approach resulted in amino acid derivatives exhibiting strong fluorescence, which is advantageous for biological assays due to their emission wavelengths and good quantum yields in ethanol and water at physiological pH (Frade, V., Barros, S.A., Moura, J., & Gonçalves, M., 2007).
Synthesis and Anticancer Evaluation
Another significant application involves the synthesis and characterization of derivatives for potential anticancer evaluation. Salahuddin et al. (2014) utilized o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid as starting materials to synthesize 1,3,4-oxadiazole derivatives. These compounds were subjected to in vitro anticancer evaluation, revealing moderate activity against breast cancer cell lines, highlighting the potential of naphthalene derivatives in developing therapeutic agents (Salahuddin, M., Shaharyar, M., Mazumder, A., & Ahsan, M., 2014).
Enantioselective Synthesis
The research by Mathad et al. (2011) describes an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmaceuticals like cinacalcet hydrochloride. This study demonstrates the application of "this compound" in producing optically pure intermediates, crucial for the pharmaceutical industry (Mathad, V.T., Shinde, G.B., Ippar, S.S., Niphade, N.C., Panchangam, R.K., & Vankawala, P.J., 2011).
Auxin and Plant Growth Regulation
Research on plant growth regulators such as auxins, which include naphthaleneacetic acid derivatives, plays a crucial role in understanding plant growth and development. The work by Delbarre et al. (1996) focuses on the comparison of mechanisms controlling the uptake and accumulation of naphthalene-1-acetic acid in tobacco cells, providing insights into how plant cells modulate auxin content to influence growth (Delbarre, A., Muller, P., Imhoff, V., & Guern, J., 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Biochemical Pathways
Naphthalene derivatives can potentially interact with multiple biochemical pathways due to their diverse biological activities
Propiedades
IUPAC Name |
(2R)-2-amino-2-naphthalen-2-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXXGCAWFXWAO-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2723391.png)

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
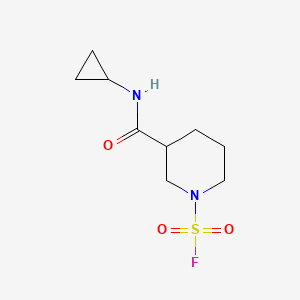
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)
![N-[1-(3-bromobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2723401.png)
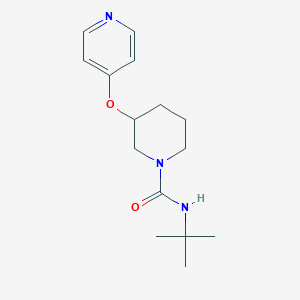
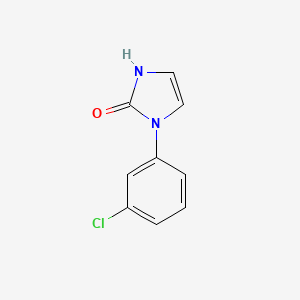
![2-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2723404.png)

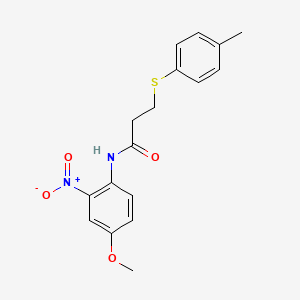
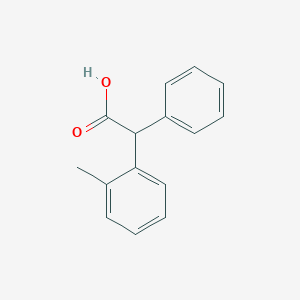
![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)
![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
